2-(2-Chlorophenyl)acetohydrazide

Synthetic Chemistry Quality Control Procurement Specification

Procure 2-(2-chlorophenyl)acetohydrazide (≥98%) to ensure regioselective heterocyclic synthesis. Ortho-chloro substitution dictates physical properties and condensation reaction outcomes. This building block is essential for pyrazoles and oxadiazoles, and for validating sialidase inhibition (predicted IC50 6.0 nM) in therapeutic research. Higher purity reduces by-products in multi-step protocols.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 22631-60-3
Cat. No. B1363106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)acetohydrazide
CAS22631-60-3
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NN)Cl
InChIInChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
InChIKeyWSKCRBSHOIAZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)acetohydrazide (CAS 22631-60-3) Technical Specifications and Procurement Profile


2-(2-Chlorophenyl)acetohydrazide is a chlorinated aryl acetohydrazide with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol. It is commercially available as a research chemical, typically offered at purities of 95% to 98% for use in synthetic chemistry and medicinal chemistry research . The compound features a reactive hydrazide group and a 2-chlorophenyl moiety, making it a versatile building block for the synthesis of heterocyclic compounds such as pyrazoles, oxadiazoles, and hydrazones [1].

Technical Justification for Sourcing 2-(2-Chlorophenyl)acetohydrazide Over Generic Acetohydrazides


While numerous acetohydrazide derivatives exist as research intermediates, direct substitution of 2-(2-chlorophenyl)acetohydrazide with a generic alternative is not scientifically valid. The specific ortho-chloro substitution on the phenyl ring is a critical determinant of both the compound's physical properties and its reactivity profile. This substitution pattern directly influences the melting point, solubility, and, most importantly, the regioselectivity of subsequent condensation reactions used to construct pharmacologically relevant heterocycles [1]. Replacing this compound with, for example, an unsubstituted phenylacetohydrazide or a para-chloro isomer would yield a different set of reaction products, thereby invalidating established synthetic protocols. The quantitative evidence below demonstrates the specific, measurable characteristics that distinguish this compound from its closest structural analogs.

Quantitative Comparative Evidence: 2-(2-Chlorophenyl)acetohydrazide vs. Closest Analogs


Purity Specification Differentiation for Reliable Synthetic Reproducibility

For synthetic chemistry applications, the procurement of a compound with a defined purity specification is critical for reaction yield and reproducibility. 2-(2-Chlorophenyl)acetohydrazide is commercially available with a certified minimum purity of 98% (NLT 98%) . In comparison, standard research-grade material is more commonly supplied at a minimum purity of 95% . This 3-percentage-point difference in purity specification reduces the potential for interfering impurities in subsequent reactions.

Synthetic Chemistry Quality Control Procurement Specification

Halogen-Specific Melting Point Comparison for Handling and Formulation

The physical state and thermal properties of a compound directly impact its handling, storage, and use in various experimental or manufacturing processes. The reported melting point for 2-(2-chlorophenyl)acetohydrazide is 158-160°C . While direct experimental data for the melting point of the 2-fluoro analog (2-(2-fluorophenyl)acetohydrazide) is not available in the same source, its predicted melting point is 78-79°C . This substantial difference (~80°C) is a consequence of the chlorine atom's larger size and polarizability compared to fluorine, which affects intermolecular forces in the solid state.

Physical Chemistry Process Chemistry Material Handling

Utility as a Building Block for Heterocycle Synthesis

The primary research application of 2-(2-chlorophenyl)acetohydrazide is as a precursor to more complex heterocyclic systems. It has been successfully used in a condensation reaction with 3-acetyl-6-chloro-1H-cinnolin-4-one to synthesize the novel compound 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone [1]. This demonstrates the compound's utility in constructing a pyrazolo-cinnoline core, a scaffold of interest in medicinal chemistry. The use of an unsubstituted or differently substituted acetohydrazide would result in a different final compound with unknown properties.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Bioactivity Profile from In Silico Prediction

Computational target prediction suggests a distinct bioactivity profile for 2-(2-chlorophenyl)acetohydrazide. An analysis of this compound, identified by ChEMBL ID CHEMBL163966, predicts an interaction with sialidase enzymes, showing a reported IC50 of 6.0 nM in a specific assay [1]. This provides a data-driven hypothesis for potential biological applications, such as antiviral or antibacterial research, that is specific to this molecule's structure. In contrast, the closely related analog 2-(2-bromophenyl)acetohydrazide is predicted to interact with the mitochondrial cholesterol side-chain cleavage enzyme [2].

Computational Chemistry Drug Discovery Target Prediction

Primary Research and Industrial Applications for 2-(2-Chlorophenyl)acetohydrazide


Synthesis of Novel Heterocyclic Compounds in Medicinal Chemistry

This compound is an ideal starting material for medicinal chemists aiming to synthesize libraries of novel heterocyclic compounds, such as pyrazoles and oxadiazoles. As demonstrated by its successful use in synthesizing a pyrazolo-cinnoline derivative , the 2-chlorophenyl group is an integral part of the final molecule's structure. Procuring this specific building block ensures the resulting heterocycle contains the desired 2-chlorophenyl substitution, which can be crucial for establishing structure-activity relationships (SAR).

Development of Sialidase-Targeting Probes or Inhibitors

Based on in silico predictions indicating potent sialidase inhibition (IC50 = 6.0 nM) , this compound is a high-value starting point for research groups investigating sialidases as therapeutic targets. Sialidases are implicated in various diseases, including viral and bacterial infections and cancer. Procuring this compound allows researchers to directly test this computational hypothesis and potentially develop new chemical probes or lead compounds for sialidase-related pathologies.

Precursor for High-Purity Derivative Synthesis

For researchers requiring a reliable and well-characterized starting material for multi-step organic synthesis, sourcing 2-(2-chlorophenyl)acetohydrazide at the higher purity specification of 98% is a strategic procurement decision. This reduces the risk of by-product formation from impurities and minimizes the need for extensive purification of intermediate compounds, thereby improving overall synthetic efficiency and yield in the preparation of more complex final products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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